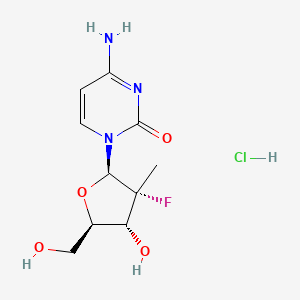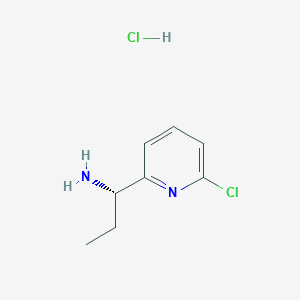![molecular formula C7H10O3 B12993006 3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12993006.png)
3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxybicyclo[210]pentane-1-carboxylic acid is a bicyclic compound with the molecular formula C7H10O3 It is characterized by a unique bicyclo[210]pentane structure, which imparts distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid typically involves the following steps:
Cyclization Reaction: The formation of the bicyclic structure is achieved through a cyclization reaction, often involving a precursor compound such as a substituted cyclopentane.
Methoxylation: Introduction of the methoxy group (-OCH3) is carried out using methanol in the presence of a suitable catalyst.
Carboxylation: The carboxylic acid group (-COOH) is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalysts and automated systems ensures high purity and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes. Detailed studies on its binding affinity and interaction with proteins or receptors are ongoing to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
- 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Comparison:
- Structural Differences: While 3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid has a bicyclo[2.1.0]pentane structure, similar compounds may have different bicyclic frameworks, such as bicyclo[1.1.1]pentane.
- Chemical Properties: The presence of different functional groups and ring structures can lead to variations in reactivity and stability.
- Applications: Each compound may have unique applications based on its specific chemical properties and interactions.
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-10-5-3-7(6(8)9)2-4(5)7/h4-5H,2-3H2,1H3,(H,8,9) |
Clé InChI |
BSBUJOJZVJWXFC-UHFFFAOYSA-N |
SMILES canonique |
COC1CC2(C1C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B12992925.png)
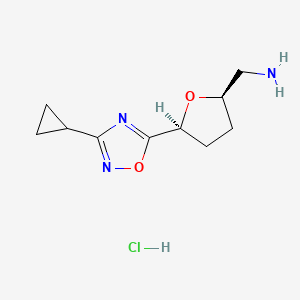
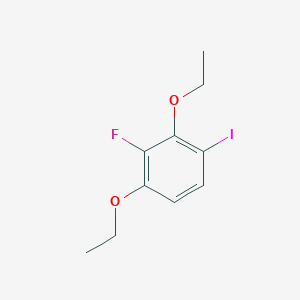

![(3AS,4S,6S,7aR)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12992936.png)
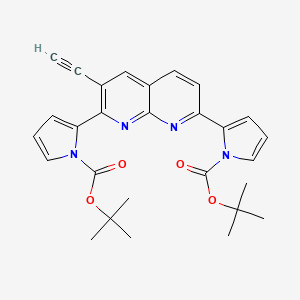
![N-(spiro[3.4]octan-2-ylmethyl)ethanamine](/img/structure/B12992941.png)
![2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12992942.png)
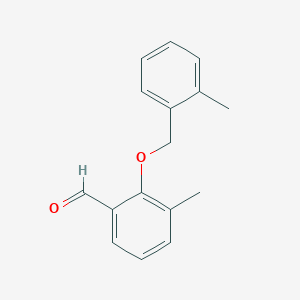
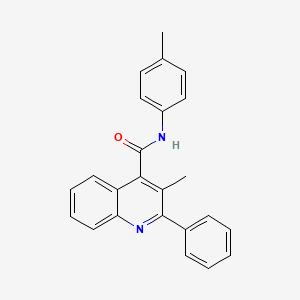
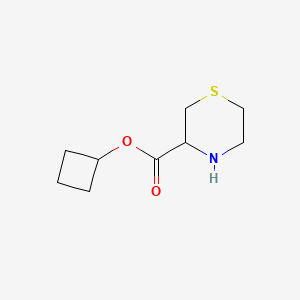
![3-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B12992965.png)
